1-(3,3-Diethoxypropyl)piperidine

Descripción general

Descripción

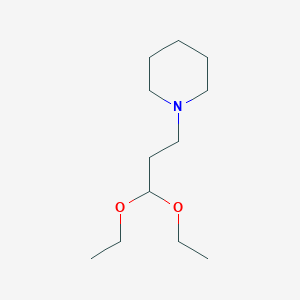

1-(3,3-Diethoxypropyl)piperidine is a chemical compound with the CAS Number: 3770-69-2 . It has a molecular weight of 215.34 . The compound is liquid in physical form .

Molecular Structure Analysis

The molecular structure of 1-(3,3-Diethoxypropyl)piperidine is represented by the formula C12H25NO2 . The InChI Code for this compound is 1S/C12H25NO2/c1-3-14-12(15-4-2)8-11-13-9-6-5-7-10-13/h12H,3-11H2,1-2H3 .Physical And Chemical Properties Analysis

1-(3,3-Diethoxypropyl)piperidine is a liquid at room temperature . It has a molecular weight of 215.33 .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

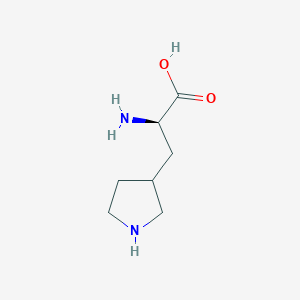

Synthetic Methods : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, through catalytic hydrogenation, offers a simpler approach for producing large quantities (R. Smaliy et al., 2011). This advancement aids in the efficient synthesis of complex diamines necessary for drug development.

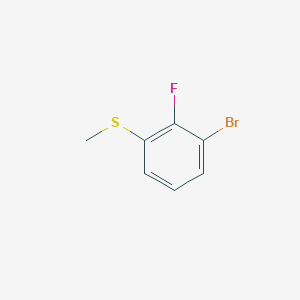

Pharmacological Potentiation : Piperine, structurally related through the piperidine motif, enhances the effectiveness of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains, by inhibiting bacterial efflux pumps (I. Khan et al., 2006). This discovery highlights the potential of piperidine derivatives in overcoming antibiotic resistance.

Organic and Pharmaceutical Chemistry

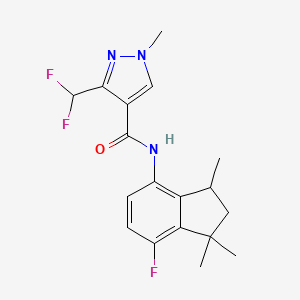

Drug Synthesis : The study on the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines underlines the importance of piperidine derivatives in constructing pharmacologically relevant molecules. The research provides a direct route to synthesize 3-arylpiperidines, key building blocks in drug discovery (Anthony Millet et al., 2015).

Biological Properties : Naphthoquinone compounds substituted with piperidinol, piperidine, and piperazine showed antibacterial and antifungal activity, demonstrating the biological relevance of these derivatives in developing new antimicrobial agents (C. Ibiş et al., 2015).

Analytical Chemistry and Characterization

- Analytical Profiles : Research on psychoactive arylcyclohexylamines, including characterizations of 3-methoxyphencyclidine derivatives, underscores the critical role of piperidine and related structures in the analysis and identification of novel psychoactive substances. These findings are pivotal for forensic and pharmacological studies to understand the properties of emerging drugs (G. De Paoli et al., 2013).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . It has the signal word “Danger” and includes hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Piperidines, including 1-(3,3-Diethoxypropyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-(3,3-diethoxypropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)8-11-13-9-6-5-7-10-13/h12H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOIBTMVTGFQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCN1CCCCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-Diethoxypropyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

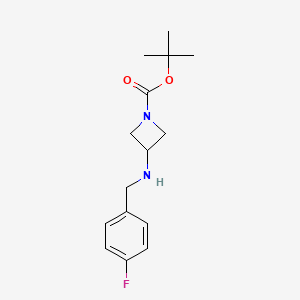

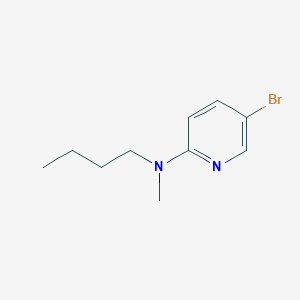

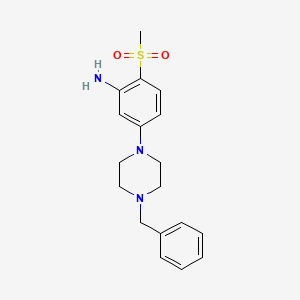

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)

![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1441955.png)

![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)